molecular formula C8H14O B3416591 Cyclooct-4-enol CAS No. 85081-69-2

Cyclooct-4-enol

Cat. No.: B3416591
CAS No.: 85081-69-2
M. Wt: 126.20 g/mol
InChI Key: UCPDHOTYYDHPEN-OWOJBTEDSA-N
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Description

Cyclooct-4-enol is an organic compound with the molecular formula C8H14O. It is a colorless liquid with a distinct odor. This compound is notable for its strained ring structure, which imparts unique chemical reactivity. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Cyclooct-4-enol primarily targets protein farnesyltransferase (PFTase) . PFTase is an enzyme that plays a crucial role in protein prenylation, a post-translational modification that is essential for the proper functioning of many proteins.

Mode of Action

This compound interacts with its targets through a process known as strain-promoted copper-free click chemistry cycloaddition reactions with 1,2,4,5-tetrazines . This interaction results in a stable covalent linkage without the need for a catalyst .

Biochemical Pathways

The interaction of this compound with its targets affects the protein prenylation pathway This pathway is crucial for the proper localization and function of many proteins

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . These properties suggest that this compound may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in protein prenylation . By interacting with PFTase, this compound can influence the function of prenylated proteins, potentially affecting a wide range of cellular processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is a volatile liquid that can enter the human body through inhalation and skin contact . Therefore, appropriate protective measures, such as wearing protective eyewear, gloves, and suitable respiratory equipment, should be taken when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooct-4-enol can be synthesized through several methods. One common approach involves the reduction of 9-oxabicyclo[6.1.0]non-4-ene using lithium aluminum hydride (LiAlH4) in diethyl ether. The reaction is typically carried out at room temperature for several hours, followed by a workup involving the addition of water and sodium hydroxide to quench the reaction .

Industrial Production Methods: Industrial production of this compound often involves photochemical isomerization. This process uses UV light to convert cis-cyclooct-4-enol to its trans isomer in the presence of a sensitizer such as ethyl benzoate. The reaction is conducted in a two-phase system of cyclohexane and water, allowing continuous extraction of the product as a silver complex .

Chemical Reactions Analysis

Types of Reactions: Cyclooct-4-enol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclooct-4-enone.

    Reduction: Reduction of cyclooct-4-enone back to this compound.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reduction reactions.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products:

    Oxidation: Cyclooct-4-enone.

    Reduction: this compound.

    Substitution: Cyclooct-4-enyl chloride.

Comparison with Similar Compounds

Cyclooct-4-enol can be compared with other strained ring compounds such as:

    Cyclooctene: Similar in structure but lacks the hydroxyl group, making it less reactive in certain bioorthogonal reactions.

    Cyclooctyne: Another strained ring compound used in click chemistry, but it requires copper catalysis for reactions.

    Cyclooctadiene: Contains two double bonds, offering different reactivity patterns compared to this compound.

This compound is unique due to its hydroxyl group, which provides additional functionalization options and enhances its utility in various chemical and biological applications .

Properties

IUPAC Name

(4Z)-cyclooct-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPDHOTYYDHPEN-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C\CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701316411
Record name 4-Cycloocten-1-ol
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4277-34-3, 85081-69-2
Record name 4-Cycloocten-1-ol
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Record name Cyclooct-4-en-1-ol
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Record name 4277-34-3
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Record name 4-Cycloocten-1-ol
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Record name Cyclooct-4-en-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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